molecular formula C11H8FNO2 B2440522 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 2092234-66-5

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2440522
CAS No.: 2092234-66-5
M. Wt: 205.188
InChI Key: OCZSUKOMZPCEJE-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Bromination of 2-fluoroacetophenone: The reaction of 2-fluoroacetophenone with a bromination reagent to form 2-fluoro-alpha-bromoacetophenone.

    Reaction with Malononitrile: The brominated product is then reacted with malononitrile to yield 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.

    Cyclization: The intermediate undergoes cyclization in a hydrogen chloride-ethyl acetate solution to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

    Catalytic Dechlorination: The nitrile compound is subjected to catalytic dechlorination to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

    Hydrogenation Reduction: Finally, hydrogenation reduction is carried out under catalytic conditions to produce this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds .

Scientific Research Applications

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-4-2-1-3-7(8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZSUKOMZPCEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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